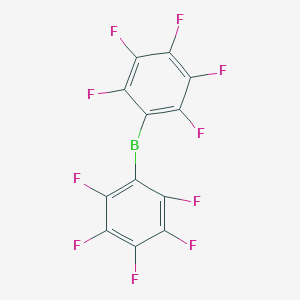
Bis(pentafluorophenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl)borane, commonly known as BPPB, is a boron compound with the chemical formula C12H4BF10. It is a colorless, crystalline solid that is soluble in many organic solvents. BPPB has gained popularity in recent years due to its unique properties and potential applications in various fields, including organic synthesis, catalysis, and material science.
Wirkmechanismus
BPPB acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. In catalytic reactions, BPPB coordinates with the reactant to form an intermediate complex, which then undergoes further reactions to form the desired product. In organic synthesis, BPPB can activate certain functional groups, such as carbonyl groups, to undergo reactions that would otherwise be difficult to achieve.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPPB. However, studies have shown that it is relatively non-toxic and does not cause significant harm to living organisms. BPPB has been used as a reagent in the synthesis of various pharmaceuticals and biologically active compounds, suggesting that it may have potential applications in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
BPPB has several advantages as a reagent and catalyst in lab experiments. It is highly reactive and can facilitate reactions that would otherwise be difficult to achieve. It is also relatively stable and can be stored for long periods of time. However, BPPB is also highly reactive and can be dangerous if not handled properly. It can react violently with certain compounds and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research on BPPB. One area of interest is the development of new synthetic methods using BPPB as a reagent or catalyst. Another area of interest is the application of BPPB in material science, particularly in the synthesis of new polymers and materials with unique properties. Additionally, further research is needed to understand the biochemical and physiological effects of BPPB and its potential applications in medicinal chemistry.
Synthesemethoden
BPPB can be synthesized through several methods, including the reaction of boron trichloride with pentafluorophenylmagnesium bromide, the reaction of boron trifluoride with pentafluorophenyl lithium, and the reaction of boron tribromide with pentafluorophenyl sodium. The most common method involves the reaction of boron trichloride with pentafluorophenylmagnesium bromide in the presence of a catalyst, such as copper(I) chloride.
Wissenschaftliche Forschungsanwendungen
BPPB has found numerous applications in scientific research, particularly in organic synthesis and catalysis. It has been used as a Lewis acid catalyst in various reactions, including the Friedel-Crafts acylation, Diels-Alder, and Michael addition reactions. BPPB has also been used as a reagent in the synthesis of various organic compounds, such as aryl boronates, benzoxaboroles, and boron-containing polymers.
Eigenschaften
CAS-Nummer |
165612-94-2 |
|---|---|
Produktname |
Bis(pentafluorophenyl)borane |
Molekularformel |
C12BF10 |
Molekulargewicht |
344.92 g/mol |
InChI |
InChI=1S/C12BF10/c14-3-1(4(15)8(19)11(22)7(3)18)13-2-5(16)9(20)12(23)10(21)6(2)17 |
InChI-Schlüssel |
RMVKLSURSIYQTI-UHFFFAOYSA-N |
SMILES |
[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonyme |
BIS(PENTAFLUOROPHENYL)BORANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




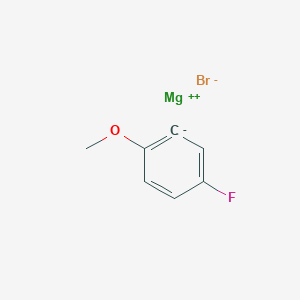

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
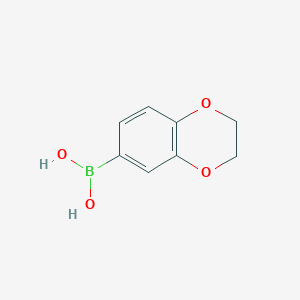

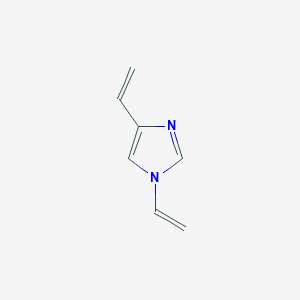
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
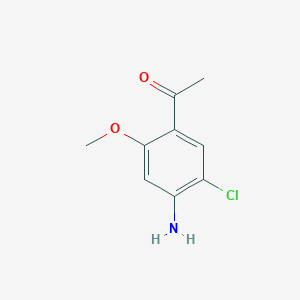
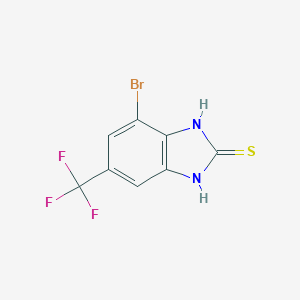
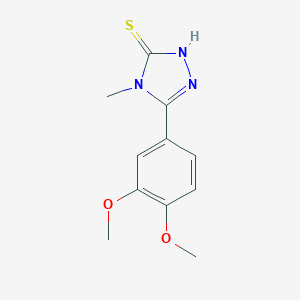
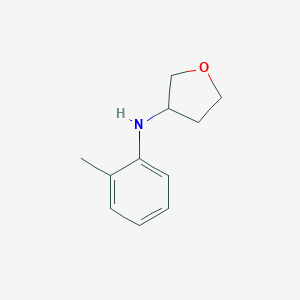

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)